The synthesis of JNJ-54717793 involves several key steps that utilize standard organic chemistry techniques. The process begins with the formation of the bicyclic structure, followed by the introduction of functional groups to enhance receptor binding affinity and selectivity. Specific methods employed include:
Technical details regarding reaction conditions, such as temperature, solvent choice, and reaction time, are essential for optimizing yield and selectivity during synthesis.
The molecular structure of JNJ-54717793 is characterized by its unique bicyclic framework which contributes to its pharmacological properties. The compound can be represented structurally as follows:
The spatial arrangement of atoms in JNJ-54717793 allows for effective binding to the orexin 1 receptor, facilitating its role as an antagonist .
JNJ-54717793 primarily acts through competitive inhibition at the orexin 1 receptor site. The chemical reactions involved include:
The compound has been shown to effectively inhibit panic-like behaviors in animal models without producing sedative effects, indicating its potential therapeutic utility in anxiety treatment .
The mechanism of action for JNJ-54717793 involves selective antagonism of the orexin 1 receptor. Upon administration:
Relevant analyses include spectroscopic methods (NMR, IR) confirming structural integrity post-synthesis .
JNJ-54717793 has significant potential applications in scientific research and therapeutic development:
The orexin (hypocretin) neuropeptide system comprises two G-protein-coupled receptors—orexin-1 receptor (OX1R) and orexin-2 receptor (OX2R)—activated by neuropeptides orexin-A and orexin-B. These receptors exhibit distinct expression patterns and physiological roles: OX2R predominates in hypothalamic regions governing sleep/wake regulation, while OX1R densely populates limbic and brainstem regions implicated in stress integration, including the locus coeruleus, amygdala, and bed nucleus of the stria terminalis [3] [7] [9]. This anatomical segregation underpins the therapeutic rationale for selectively targeting OX1R in hyperarousal states such as anxiety and panic, without inducing sedation mediated by OX2R blockade [1] [3].
OX1R activation coordinates adaptive responses to physiologically salient stimuli, particularly stressors. Key neural substrates include:
Table 1: Neural Circuits Modulated by OX1R in Stress Responses
| Brain Region | Function in Stress Response | Consequence of OX1R Activation |
|---|---|---|
| Amygdala | Fear conditioning and expression | Increased anxiety-like behaviors |
| Bed nucleus of stria terminalis | Stress integration and autonomic control | Sympathetic activation (e.g., tachycardia) |
| Locus coeruleus | Norepinephrine-mediated arousal | Enhanced vigilance and threat reactivity |
| Perifornical hypothalamus | Initiation of defensive behaviors | Escape responses and panic-like symptoms |
Clinical evidence further supports OX1R's role: Cerebrospinal fluid orexin-A levels correlate with anxiety severity, and hypercapnia (elevated CO₂)—a reliable panic inducer—activates perifornical orexin neurons [1] [3] [9].
Traditional anxiolytics like benzodiazepines carry risks of sedation, dependence, and cognitive impairment. Selective OX1R antagonism offers a mechanistically distinct approach by normalizing pathological hyperarousal without global neural suppression. Preclinical validation includes:
Table 2: Selectivity Profile of JNJ-54717793 vs. Reference OX1R Antagonists
| Compound | OX1R Binding Affinity (Ki, nM) | OX2R Binding Affinity (Ki, nM) | Selectivity Ratio (OX2R/OX1R) |
|---|---|---|---|
| JNJ-54717793 | 16 | 700 | 44-fold |
| SB-334867 | 28 | >10,000 | >350-fold |
| ACT-335827 | 0.3 | 68 | 227-fold |
JNJ-54717793 (chemical name: (1S,2R,4R)-7-([(3-fluoro-2-pyrimidin-2-ylphenyl)carbonyl]-N-[5-(trifluoromethyl)pyrazin-2-yl]-7-azabicyclo[2.2.1]heptan-2-amine) is a high-affinity, brain-penetrant OX1R antagonist developed by Janssen Research & Development. Its pharmacological profile includes:
JNJ-54717793 demonstrates robust efficacy across translational panic provocation paradigms:
Table 3: Efficacy of JNJ-54717793 in Rodent Panic Models
| Panic Induction Method | Dose (mg/kg, p.o.) | Behavioral Effects | Autonomic Effects |
|---|---|---|---|
| 20% CO₂ inhalation | 10–30 | ↓ Flight attempts, ↓ defensive burying | ↓ Tachycardia, ↓ hypertension |
| Sodium lactate infusion | 10–30 | ↓ Escape behavior, ↑ social interaction time | ↓ Bradycardia, ↓ respiratory rate |
JNJ-54717793 has thus emerged as a critical tool compound for deconvoluting OX1R-specific effects in stress-related behaviors. Its efficacy in blocking both hypercapnia- and lactate-induced panic-like responses supports the translational relevance of OX1R antagonism for panic disorder [1] [3] [9].
CAS No.: 4299-57-4
CAS No.: 4016-21-1
CAS No.: 13966-05-7
CAS No.: 13533-18-1
CAS No.: 467-14-1
CAS No.: